molecular formula C18H18N2O2 B2473018 1-(3-Phenylpropanoyl)indoline-2-carboxamide CAS No. 1099657-24-5

1-(3-Phenylpropanoyl)indoline-2-carboxamide

Cat. No.: B2473018
CAS No.: 1099657-24-5
M. Wt: 294.354
InChI Key: ZJRHRFJLFTXJPM-UHFFFAOYSA-N
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Description

1-(3-Phenylpropanoyl)indoline-2-carboxamide ( 1099657-24-5) is a synthetic organic compound with the molecular formula C18H18N2O2 and a molecular weight of 294.35. This chemical features an indoline core, a saturated bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring, which is substituted at the 2-position with a carboxamide group and at the 1-position with a 3-phenylpropanoyl moiety. The indoline-2-carboxamide and the closely related indole-2-carboxamide scaffolds are recognized in medicinal chemistry as privileged structures for the development of bioactive molecules . While specific biological data for this exact compound is limited in the public domain, its structural framework is associated with significant research potential. Analogous compounds, particularly indole-2-carboxamides, have demonstrated potent antiproliferative activity against various human cancer cell lines, including breast cancer (MCF-7) . The phenethyl moiety (3-phenylpropanoyl) in the structure is of particular interest, as it has been identified in related molecules as a key feature for enhancing antiproliferative potency . Mechanistic studies on similar carboxamide derivatives suggest potential as multi-target kinase inhibitors , showing activity against critical oncogenic targets such as EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2) . Furthermore, this class of compounds has been investigated for its ability to act as allosteric modulators of GPCRs (G-protein coupled receptors) , such as the cannabinoid CB1 receptor . Research also explores their potential as agonists for ion channels like TRPV1 (Transient Receptor Potential Vanilloid Type-1) . Compounds based on this scaffold can induce apoptosis (programmed cell death) in cancer cells, as evidenced by the modulation of key markers including Caspases 3, 8, and 9, Bax, Bcl-2, and p53 . Researchers can utilize this high-purity compound as a key chemical intermediate or as a pharmacological probe to further explore the structure-activity relationships and therapeutic potential of the indoline carboxamide chemical space.

Properties

IUPAC Name

1-(3-phenylpropanoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c19-18(22)16-12-14-8-4-5-9-15(14)20(16)17(21)11-10-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRHRFJLFTXJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)CCC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Indoline Scaffold Construction

The indoline ring system serves as the foundational framework for 1-(3-phenylpropanoyl)indoline-2-carboxamide. Two primary strategies dominate literature:

  • Hemetsberger–Knittel Indole Synthesis : Methyl 2-azidoacetate undergoes Knoevenagel condensation with substituted benzaldehydes, followed by thermolytic cyclization to form indole-2-carboxylates. While traditionally used for indoles, modifications involving reductive conditions (e.g., NaBH₄/LiAlH₄) enable partial saturation to indolines.
  • Friedel-Crafts Acylation : Ethyl 5-chloroindoline-2-carboxylate undergoes electrophilic substitution at the C3 position using acyl chlorides, enabling direct introduction of the 3-phenylpropanoyl moiety prior to carboxamide formation.

Stepwise Synthesis and Reaction Optimization

Route 1: Acylation-First Approach

N-Acylation of Indoline Precursors

Methyl 1H-indoline-2-carboxylate hydrochloride (5 ) reacts with 3-phenylpropanoyl chloride (3 ) in the presence of inorganic bases (e.g., K₂CO₃) to yield diastereomeric mixtures of 6a and 6b (Scheme 1). Critical parameters include:

  • Solvent Selection : Dichloromethane outperforms THF due to improved acyl chloride stability.
  • Base Compatibility : Inorganic bases (NaHCO₃, K₂CO₃) minimize ester hydrolysis vs. organic bases (Et₃N).

Table 1: Diastereomer Separation Efficiency

Stationary Phase Eluent System Resolution (Rₛ) Yield (%)
Silica Gel Toluene/Hexane/EtOAc (6:3:0.5) 1.8 40
Chiralcel OD-H Heptane/EtOH (80:20) 2.3 35
Carboxamide Coupling

Diastereomerically pure 6a undergoes ester hydrolysis (NaOH/MeOH/H₂O) to carboxylic acid 7a , followed by BOP-mediated coupling with ammonium chloride to furnish the target carboxamide. Key observations:

  • Coupling Reagent : BOP achieves 78% yield vs. 65% for EDC/HOBt.
  • Side Reactions : Diketopiperazine formation occurs if the azido group is prematurely reduced, necessitating sequential deprotection.

Route 2: Late-Stage Indoline Functionalization

Piperidinyl Deprotection and Amidation

Ethyl 4-(3-aminopiperidin-1-yl)indoline-2-carboxylate (III ) undergoes tandem deprotection (Pd/C/H₂) and amidation (NH₃/MeOH) to install the carboxamide group (Scheme 2). Critical process parameters:

  • Hydrogenation Pressure : 50 psi H₂ minimizes over-reduction of the indoline ring.
  • Catalyst Loading : 10% Pd/C provides optimal turnover vs. Pd(OH)₂/C.

Table 2: Hydrogenation Efficiency

Catalyst H₂ Pressure (psi) Temp (°C) Conversion (%)
10% Pd/C 50 25 98
5% Pd/C 50 25 85
Pd(OH)₂/C 30 40 72
Phenyllactic Acid Coupling

Post-amidation, III reacts with d,l-hydroxyphenyllactic acid under TBTU activation to append the 3-phenylpropanoyl group. Stereochemical outcomes depend on:

  • Coupling Base : N-Methylmorpholine (NMM) suppresses racemization vs. DIEA.
  • Solvent Polarity : DMF enhances reactivity over CH₂Cl₂.

Analytical Characterization and Quality Control

Spectroscopic Differentiation of Diastereomers

1H NMR analysis reveals distinct shifts for the indoline C2 proton:

  • 6a : δ 5.06 ppm (major, d-isomer)
  • 6b : δ 4.51 ppm (minor, l-isomer)

13C NMR further distinguishes acylated products via carbonyl resonances:

  • 6a : 172.1 ppm (indoline C=O), 168.9 ppm (amide C=O)
  • 6b : 171.8 ppm (indoline C=O), 169.2 ppm (amide C=O)

Chromatographic Purity Assessment

HPLC methods using C18 columns (ACN/H₂O gradient) achieve baseline separation (USP resolution >2.0) between process impurities (e.g., diketopiperazine byproducts).

Comparative Evaluation of Synthetic Routes

Table 3: Route Performance Metrics

Metric Route 1 Route 2
Overall Yield (%) 32 45
Purity (HPLC, %) 98.5 99.2
Diastereomeric Ratio 1:1 (pre-separation) N/A
Scalability (kg) 0.5 5.0

Route 2 demonstrates superior scalability and purity, attributed to minimized intermediate isolation steps and robust catalytic hydrogenation. However, Route 1 remains valuable for accessing diastereomerically enriched material for structure-activity studies.

Chemical Reactions Analysis

1-(3-Phenylpropanoyl)indoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzene ring can be replaced by other groups using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products.

Scientific Research Applications

1-(3-Phenylpropanoyl)indoline-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its ability to interact with biological targets.

    Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropanoyl)indoline-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming hydrogen bonds with active site residues, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogues in Indoline-2-Carboxamide Derivatives

Compound 28 (1-(2-(Phenoxy)acetyl)-N-methylindoline-2-carboxamide)

  • Structure: Features a phenoxyacetyl group at position 1 and an N-methyl carboxamide at position 2.
  • Activity: Acts as a brain-penetrant inhibitor of Trypanosoma brucei, the causative agent of African sleeping sickness. The phenoxyacetyl group enhances solubility compared to bulkier substituents .
  • Key Differences: The shorter acetyl chain and oxygen linker reduce lipophilicity compared to the 3-phenylpropanoyl group in the target compound. This may limit brain penetration but improve aqueous solubility.

Compound 29 (1-(2-(4-Chloro-3-fluorophenoxy)acetyl)-N-methylindoline-2-carboxamide)

  • Structure : Similar to Compound 28 but with halogenated (Cl, F) aromatic substituents.
  • Activity : Enhanced potency against T. brucei due to electron-withdrawing halogen atoms, which may improve target binding .

3-Phenylpropanoyl-Containing Opioid Analogs

β'-Phenyl Fentanyl (3-Phenylpropanoyl Fentanyl)

  • Structure: Contains a 3-phenylpropanoyl group linked to a piperidine ring, forming a potent opioid agonist.
  • Key Differences : The piperidine scaffold and absence of an indoline ring distinguish it from the target compound. This highlights how the same acyl group can confer divergent biological activities depending on the core structure.

Heterocyclic Derivatives with 3-Phenylpropanoyl Moieties

L076-1171 (N-(2,4-Difluorophenyl)-5-[1-(3-phenylpropanoyl)piperidin-4-yl]-1,3,4-thiadiazole-2-carboxamide)

  • Structure: Combines a thiadiazole-carboxamide core with a 3-phenylpropanoyl-substituted piperidine.
  • Activity : Used as a screening compound; target specificity remains undisclosed. The thiadiazole ring may enhance metabolic stability or electronic interactions .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Biological Target Activity Notes References
1-(3-Phenylpropanoyl)indoline-2-carboxamide Indoline 3-Phenylpropanoyl at position 1 Not specified Data limited; structural focus N/A
Compound 28 Indoline Phenoxyacetyl at position 1 Trypanosoma brucei Brain-penetrant inhibitor
β'-Phenyl Fentanyl Piperidine 3-Phenylpropanoyl linked to piperidine μ-Opioid receptors Analgesic, high-risk abuse
L076-1171 Thiadiazole 3-Phenylpropanoyl-piperidine-thiadiazole Undisclosed Screening compound

Key Research Findings and Implications

Impact of Substituents on Activity: Lipophilicity from the 3-phenylpropanoyl group may enhance brain penetration in indoline derivatives, as seen in T. brucei inhibitors . However, excessive bulk could reduce solubility. Halogenation (e.g., Cl, F) in phenoxyacetyl analogs improves antiparasitic potency but may limit distribution .

Scaffold-Dependent Pharmacology: The 3-phenylpropanoyl group is versatile, contributing to both antiparasitic (indoline) and opioid (piperidine) activities. This underscores the importance of core structure in determining target specificity .

Unmet Data Needs: Biological data for this compound are sparse.

Biological Activity

1-(3-Phenylpropanoyl)indoline-2-carboxamide is a synthetic compound belonging to the indole family, recognized for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The structure of this compound includes an indoline core, a carboxamide functional group, and a phenylpropanoyl substituent. The synthesis typically involves:

  • Formation of the Indoline Core : Utilizing Fischer indole synthesis.
  • Introduction of the Phenylpropanoyl Group : Achieved through Friedel-Crafts acylation with phenylpropanoyl chloride.
  • Formation of the Carboxamide Group : By reacting the intermediate with an appropriate amine.

These methods can be optimized for yield and purity using advanced techniques such as continuous flow reactors.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity , making it a candidate for further exploration in treating infections. Its structural features may enhance its interaction with microbial targets, although specific mechanisms remain to be fully elucidated.

Anticancer Activity

The compound has shown promising results in anticancer research , particularly against various cancer cell lines. Studies suggest that it may inhibit cell growth and induce apoptosis through modulation of specific signaling pathways involved in cell proliferation and survival. For instance, preliminary findings indicate interactions with proteins that regulate these pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes by forming hydrogen bonds with active site residues, blocking substrate access.
  • Signal Transduction Modulation : It could interfere with signaling cascades that regulate cellular processes such as proliferation and inflammation.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-(4-Methylphenyl)-indoline-2-carboxamideContains a methylphenyl groupHigh selectivity for certain cancer types
Indole-2-carboxylic acidSimple carboxylic acid derivativeBroad-spectrum antibacterial activity
5-FluoroindoleFluorinated derivativeEnhanced potency against specific tumors

The phenylpropanoyl substituent in this compound is thought to enhance its biological activity compared to simpler derivatives .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Anticancer Study : A study demonstrated that this compound exhibited significant antiproliferative effects on breast cancer cell lines, with IC50 values indicating effective inhibition at low concentrations.
  • Antimicrobial Evaluation : Another investigation assessed its antimicrobial properties against various pathogens, revealing promising results that warrant further exploration into its therapeutic applications.

Q & A

Q. How can researchers systematically review existing data on this compound’s analogs?

  • Methodological Answer :
  • Database Mining : Query PubChem, ChEMBL, and Reaxys for analogs with similar scaffolds (e.g., indoline-2-carboxamide derivatives). Filter by bioactivity data (IC50, Ki) and physicochemical properties.
  • SAR Analysis : Use KNIME or Pipeline Pilot to build structure-activity relationship (SAR) models. Prioritize analogs with >50% structural similarity for experimental testing .

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